molecular formula C14H22N4O3S B1425286 3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-3-ylmethyl)urea CAS No. 1240526-69-5

3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-3-ylmethyl)urea

Cat. No. B1425286
M. Wt: 326.42 g/mol
InChI Key: KZKROTZXEMDHBW-UHFFFAOYSA-N
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Description

3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-3-ylmethyl)urea, also known as Compound A, is a small molecule drug. It has a molecular weight of 326.42 . The IUPAC name is N-[1-(ethylsulfonyl)-4-piperidinyl]-N’-(2-pyridinylmethyl)urea .


Synthesis Analysis

The synthesis of piperidone derivatives, such as 3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-3-ylmethyl)urea, is of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products . Various catalysts have been employed in these reactions, including Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H22N4O3S/c1-2-22(20,21)18-9-6-12(7-10-18)17-14(19)16-11-13-5-3-4-8-15-13/h3-5,8,12H,2,6-7,9-11H2,1H3,(H2,16,17,19) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 326.42 .

Scientific Research Applications

Inhibition of Human and Murine Soluble Epoxide Hydrolase

  • A study by Rose et al. (2010) discusses the synthesis of 1,3-disubstituted ureas with a piperidyl moiety. These compounds were investigated for their role as inhibitors of human and murine soluble epoxide hydrolase (sEH), showing substantial improvements in pharmacokinetic parameters over other inhibitors.

Antiproliferative Agents in Cancer Cell Lines

  • A study conducted by Zhang et al. (2019) demonstrates the design and synthesis of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives, which exhibited significant antiproliferative effects on various cancer cell lines.

Corrosion Inhibition

  • Research by Jeeva et al. (2015) focused on the synthesis of new Mannich bases, including 1-(pyridin-4-yl(pyrrolidin-1-yl)methyl)urea, and their use as corrosion inhibitors for mild steel surfaces in acidic solutions.

Anion Binding Studies

  • The study by Marivel et al. (2011) explored the binding of polyatomic anions with protonated ureido-pyridyl ligands. This research offers insights into the structural characteristics and anion binding capabilities of such ligands.

Synthesis and Evaluation of Anticancer Agents

  • A 2020 study by Feng et al. investigated the synthesis and antiproliferative activity of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives against various cancer cell lines, highlighting their potential as BRAF inhibitors in cancer treatment.

Safety And Hazards

For safety information and potential hazards, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-(1-ethylsulfonylpiperidin-4-yl)-3-(pyridin-3-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3S/c1-2-22(20,21)18-8-5-13(6-9-18)17-14(19)16-11-12-4-3-7-15-10-12/h3-4,7,10,13H,2,5-6,8-9,11H2,1H3,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKROTZXEMDHBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)NC(=O)NCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-3-ylmethyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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